![molecular formula C12H13F2N3O B2516823 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-80-8](/img/structure/B2516823.png)

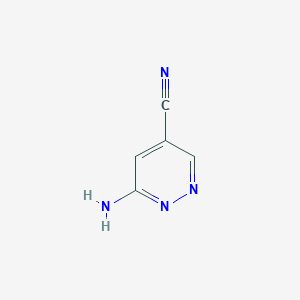

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

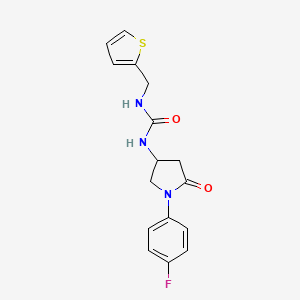

“2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one” is a chemical compound with the molecular formula C15H17F2N3O3 . It is also known as "3-[2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid" .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H17F2N3O3 . This indicates that it contains 15 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 325.311 g/mol, a density of 1.5±0.1 g/cm3, and a boiling point of 491.5±45.0 °C at 760 mmHg . The melting point and MSDS are not available .Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

- A novel four-component bicyclization strategy has been established for synthesizing multicyclic pyrazolo[3,4-b]pyridines, offering a flexible and practical approach to creating diverse derivatives of this compound (Tu et al., 2014).

Biomedical Applications

- More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, demonstrating a wide range of biomedical applications for these compounds, including in the synthesis of novel pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Donaire-Arias et al., 2022).

Chemical Synthesis and Properties

- Ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines has been achieved, providing a rapid method with excellent yields (Nikpassand et al., 2010).

- Domino reactions of 3-methylpyrazol-5-amine with aromatic or heterocyclic aldehydes have led to the formation of partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine and related systems (Lipson et al., 2015).

Synthesis and Structural Studies

- Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic, antimicrobial, and anti-biofilm activities (Nagender et al., 2014).

Environmental Applications

- Pyrazolo[3,4-b]pyridine derivatives synthesized via ultrasound-assisted synthesis have been investigated as potential corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).

Fluorescence and Luminescence Studies

- Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives were synthesized and exhibited high fluorescence quantum yields, indicating their potential as luminescence or fluorescence probes (Liu et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopentyl-4-(difluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3O/c13-11(14)8-5-10(18)15-12-9(8)6-17(16-12)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDMGDHVTAIORY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)

![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)

![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)